molecular formula C14H15N5O3 B2778433 2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-methylacetamide CAS No. 941887-39-4

2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-methylacetamide

Cat. No.: B2778433
CAS No.: 941887-39-4
M. Wt: 301.306
InChI Key: DHCNXBHEOLXWDB-UHFFFAOYSA-N
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Description

2-(3,4-Dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-methylacetamide is a chemical compound featuring a complex structure incorporating multiple rings and functional groups. Due to its unique arrangement, it is of significant interest in various scientific fields such as medicinal chemistry and organic synthesis.

Scientific Research Applications

This compound finds use in several research fields:

  • Chemistry: As a precursor or intermediate in the synthesis of complex organic molecules.

  • Biology: Studying its interactions with biological systems, particularly its potential as an enzyme inhibitor or receptor ligand.

  • Medicine: Investigation into its pharmacological properties, including potential therapeutic effects for various diseases.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multi-step organic synthesis. A common route starts with the formation of the tetrahydroimidazo ring system through condensation reactions involving suitable amines and carbonyl compounds. Subsequent steps involve the addition of phenyl and acetyl groups using appropriate reagents under controlled conditions such as specific temperatures, pH levels, and catalysts.

Industrial Production Methods: On an industrial scale, the synthesis would be optimized for high yield and purity. This may involve continuous flow chemistry techniques or batch processing in large reactors. The purification steps, including crystallization and chromatography, are crucial to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions It Undergoes:

  • Oxidation: The compound can undergo oxidation reactions, particularly at the 3,4-dioxo group, leading to various derivatives.

  • Reduction: Reduction can alter the imidazo[2,1-c][1,2,4]triazin ring system, potentially yielding more reactive intermediates.

  • Substitution: Substitution reactions, especially on the phenyl ring, can introduce various functional groups, modifying the compound's properties.

Common Reagents and Conditions Used in These Reactions: Oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as sodium borohydride, and halogenating agents for substitution reactions.

Major Products Formed from These Reactions:

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions at the molecular level:

  • Molecular Targets: It may target specific proteins or enzymes, altering their activity.

  • Pathways Involved: The compound could modulate biochemical pathways, affecting processes such as signal transduction or metabolic regulation.

Comparison with Similar Compounds

When compared to similar compounds, 2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-methylacetamide stands out due to its unique structural features:

  • Similar Compounds: Includes analogs with variations in the phenyl ring or modifications in the tetrahydroimidazo ring system.

  • Uniqueness: Its specific combination of functional groups and ring structures imparts distinct chemical and biological properties, making it a compound of significant interest for further study and application.

Properties

IUPAC Name

2-(3,4-dioxo-8-phenyl-6,7-dihydroimidazo[2,1-c][1,2,4]triazin-2-yl)-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N5O3/c1-15-11(20)9-19-13(22)12(21)18-8-7-17(14(18)16-19)10-5-3-2-4-6-10/h2-6H,7-9H2,1H3,(H,15,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHCNXBHEOLXWDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CN1C(=O)C(=O)N2CCN(C2=N1)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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